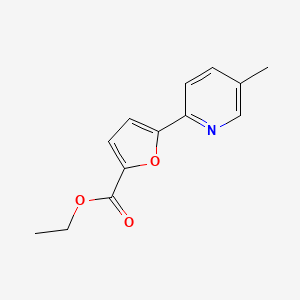![molecular formula C4H9BF3KO B1391953 Potassium trifluoro[(propan-2-yloxy)methyl]boranuide CAS No. 1394048-67-9](/img/structure/B1391953.png)
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide
Vue d'ensemble
Description
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is a chemical compound with the CAS Number: 1394048-67-9 . It has a molecular weight of 180.02 . The IUPAC name for this compound is potassium trifluoro (isopropoxymethyl)borate (1-) .
Molecular Structure Analysis
The InChI code for Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is 1S/C4H9BF3O.K/c1-4(2)9-3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is a powder . It should be stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Reactivity and Organic Synthesis Applications
Alternative to Other Organoboron Reagents : Potassium trifluoro(organo)borates have been identified as highly stable organoboron derivatives, serving as promising alternatives to traditional organoboron reagents. Their enhanced reactivity is evident in various reactions, outperforming boronic acids and esters (Darses & Genêt, 2003).
In Organic Chemistry : These compounds exhibit interesting reactivity, including intermediate formation of difluoroboranes and transmetallation reactions with transition metals, broadening their application in organic synthesis (Darses & Genêt, 2003).
Formation of Alanine Derivatives : They have shown efficacy in reacting with a variety of dehydroamino esters, catalyzed by rhodium complexes, to form alanine derivatives. This reaction is significant for incorporating amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).
Enantioselective Conjugate Additions : In studies involving rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, potassium trifluoro(organo)borates have enabled the efficient and enantioselective production of Michael adducts with high yields and enantiomeric excesses (Navarre, Pucheault, Darses, & Genêt, 2005).
Access to Ketones via Cross-Coupling Reaction : A cross-coupling reaction of aromatic aldehydes with these borates afforded ketones under mild conditions, suggesting a potential new mechanism involving a formal aldehyde C-H bond activation (Pucheault, Darses, & Genêt, 2004).
Other Notable Applications
Partial Oxidation of Light Alkanes : Potassium trifluoro(organo)borates have been utilized in the partial oxidation of light alkanes, demonstrating high yields and selectivity, particularly in methane functionalization (Kalman, Munz, Fortman, Boaz, Groves, & Gunnoe, 2015).
Miscibility with Water : Studies on trifluoromethyl groups, like those in potassium trifluoro(organo)borates, have shown their influence on the miscibility of fluorinated alcohols with water. This research offers insights into the behavior of such groups in aqueous solutions (Fioroni, Burger, Mark, & Roccatano, 2003).
Synthesis of Fluorinated Compounds : They have been used in the synthesis of highly fluorinated compounds, offering new pathways and insights into the properties and reactivity of such molecules (Dias & Gorden, 1996).
Safety And Hazards
The compound has several hazard statements associated with it. It is harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
potassium;trifluoro(propan-2-yloxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3O.K/c1-4(2)9-3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQBERXCEPZFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide | |
CAS RN |
1394048-67-9 | |
| Record name | potassium [(propan-2-yloxy)methyl]trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



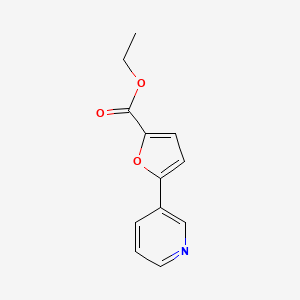

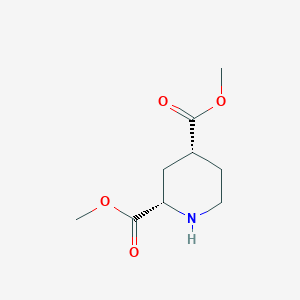
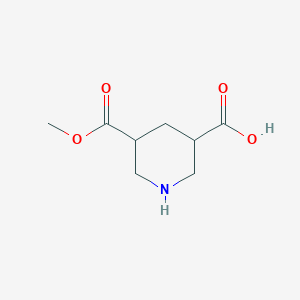


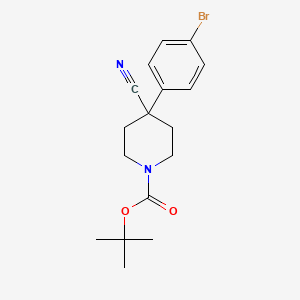

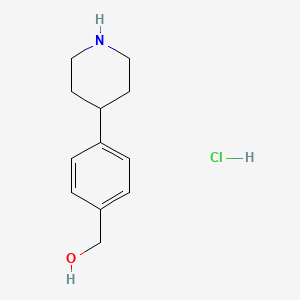
![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)
